5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole
Description
5-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole (molecular formula: C₁₉H₁₈N₂O₄S; CAS: 1705974-50-0) is a heterocyclic compound featuring a benzodiazole core linked to an azetidine ring via a carbonyl group. The azetidine moiety is further substituted with a 4-methoxybenzenesulfonyl group, contributing to its unique electronic and steric properties. This compound is synthesized through multi-step organic reactions, including sulfonylation and condensation, as inferred from analogous azetidinone derivative syntheses described in the literature .
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-13-3-5-14(6-4-13)26(23,24)15-9-21(10-15)18(22)12-2-7-16-17(8-12)20-11-19-16/h2-8,11,15H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNNWNIHGIGWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often require UV light irradiation and can yield the desired azetidine-containing products in moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzodiazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications.
Industry: The compound’s unique structure makes it useful in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The azetidine moiety is known for its ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The benzodiazole component can also contribute to the compound’s overall biological activity by interacting with nucleic acids or proteins .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Modifications
Key Observations :
- Electron-Donating vs. In contrast, the chloro substituent in BG14771 introduces electron-withdrawing effects, which may enhance metabolic stability .
Comparative Challenges :
Table 2: Reported Bioactivities of Analogous Compounds
Key Findings :
- Docking Studies : Benzimidazole derivatives (e.g., ) exhibit strong binding to microbial enzymes, with AutoDock Vina scores correlating with substituent polarity . The target compound’s 4-methoxybenzenesulfonyl group may enhance hydrophobic interactions in similar targets.
- Antimicrobial Gaps : While thiazole- and triazole-containing analogues show activity (), the target compound’s efficacy remains unverified, necessitating further assays .
Biological Activity
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features both azetidine and benzodiazole moieties, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : 3H-benzimidazol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
- Molecular Formula : C19H18N2O4S
- Molecular Weight : 370.42 g/mol
- CAS Number : 1704617-86-6
The mechanism of action for this compound is primarily linked to its interaction with specific molecular targets within biological systems. The azetidine moiety is known for its ability to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. This interaction may lead to significant pharmacological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of benzodiazole have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
Research has also suggested that the compound possesses anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.
Phosphodiesterase Inhibition
The compound's structural features suggest a potential role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known for their therapeutic applications in cardiovascular diseases and erectile dysfunction. A related study highlighted that certain benzodiazole derivatives exhibit selective inhibition of PDE5, which could be a promising avenue for further exploration with this compound.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
